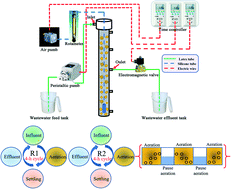Alternating aeration strategy to reduce aeration energy demand for aerobic granular sludge and analysis of microbial community dynamics†
Environmental Science: Water Research & Technology Pub Date: 2022-03-31 DOI: 10.1039/D2EW00100D
Abstract
A novel energy-saving aeration operational strategy is proposed to effectively reduce energy consumption and improve the denitrification capacity of aerobic granular sludge (AGS). In this study, two sequencing batch reactors (SBRs) were operated to cultivate AGS, R1 with conventional continuous aeration and R2 operation with alternate aeration. The results showed that the granulation time of R2 was faster than that of R1, and the AGS with an average particle size of approximately 1.0–2.0 mm had a smooth surface and compact structure with excellent settleability. The alternating aeration strategy has no impact on granule stability and the removal of carbon, nitrogen and phosphorus. In addition, the high-throughput sequencing revealed that the structure of the microbial community changed significantly during operation. At the phylum level, the most abundant groups Proteobacteria and Firmicutes became gradually dominant, and Gammaproteobacteria, Bacteroidia, and Alphaproteobacteria were the dominant microorganisms at the class level. Furthermore, the most dominant bacterial genera Zoogloea and Thauera play a major role in promoting AGS granulation by secreting extracellular polymeric substances (EPS) and contributing to the removal of nutrients and the stability of granules. These findings will advance our understanding of the role of AGS technology in reducing aeration energy consumption and improving nitrogen removal and provide a foundation to guide the application of AGS alternate aeration operation strategies for wastewater treatment.


Recommended Literature
- [1] A straightforward access to trifluoromethylated natural products through late-stage functionalization
- [2] Self-assembly of stable luminescent lanthanide supramolecular M4L6 cages with sensing properties toward nitroaromatics†
- [3] Cationic polymer-based plasmonic sensor array that discriminates proteins†
- [4] Oxygen surface exchange kinetics and stability of (La,Sr)2CoO4±δ/La1−xSrxMO3−δ (M = Co and Fe) hetero-interfaces at intermediate temperatures†
- [5] Back matter
- [6] The argentimetric titration of halide and cyanide ions with dithizone as indicator
- [7] Inclusion of multiple cycling of potential in the deep neural network classification of voltammetric reaction mechanisms
- [8] Luminescent Re(i) terpyridine complexes for OLEDs: what does the DFT/TD-DFT probe reveal?†
- [9] A facile method of synthesizing size-controlled hollow cyanoacrylate nanoparticles for transparent superhydrophobic/oleophobic surfaces†
- [10] Nanoscale CuO solid-electrolyte-based conductive-bridging-random-access-memory cell operating multi-level-cell and 1selector1resistor†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
4,4'-Stilbenedicarboxylic acid
CAS no.: 100-31-2
-
4-(Trifluoromethyl)benzaldehyde
CAS no.: 455-19-6
-
CAS no.: 75-61-6
-
CAS no.: 2947-61-7
-
CAS no.: 2996-92-1
-
CAS no.: 120-35-4









